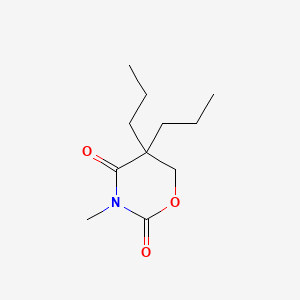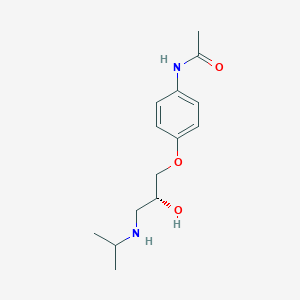
(R)-Practolol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Practolol is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It was developed for the treatment of cardiovascular conditions such as hypertension and arrhythmias. The compound is notable for its selectivity towards beta-1 adrenergic receptors, which makes it effective in reducing heart rate and myocardial contractility without significantly affecting bronchial and vascular smooth muscles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Practolol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the intermediate, 4-(2-hydroxy-3-isopropylaminopropoxy)acetanilide.
Reaction Conditions: This intermediate is synthesized through a series of reactions including nitration, reduction, and acylation.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Practolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
®-Practolol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties.
Scientific Research Applications
Chemistry
In chemistry, ®-Practolol is used as a model compound to study beta-blocker interactions and the effects of chirality on drug activity.
Biology
In biological research, it serves as a tool to investigate the physiological and biochemical pathways involving beta-adrenergic receptors.
Medicine
Medically, ®-Practolol is used to manage cardiovascular conditions. It helps in reducing heart rate, controlling arrhythmias, and managing hypertension.
Industry
In the pharmaceutical industry, ®-Practolol is used in the development of new beta-blockers and related cardiovascular drugs.
Mechanism of Action
®-Practolol exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding inhibits the action of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and myocardial contractility. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are those regulating cardiac output and blood pressure.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar cardiovascular conditions.
Atenolol: Another selective beta-1 blocker with similar therapeutic uses.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
®-Practolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes its effects on bronchial and vascular smooth muscles. This selectivity reduces the risk of bronchospasm, making it safer for patients with respiratory conditions.
Properties
CAS No. |
37936-66-6 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/t13-/m1/s1 |
InChI Key |
DURULFYMVIFBIR-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)C)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
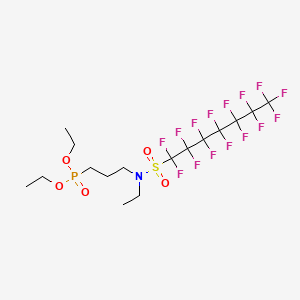
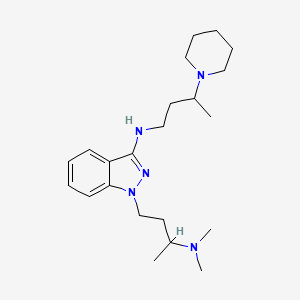
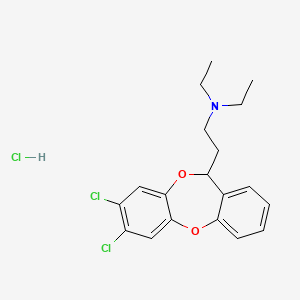
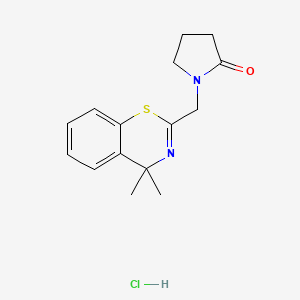
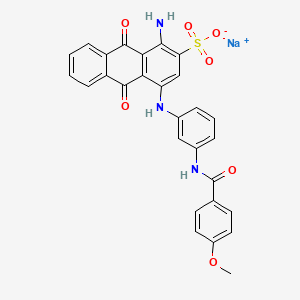
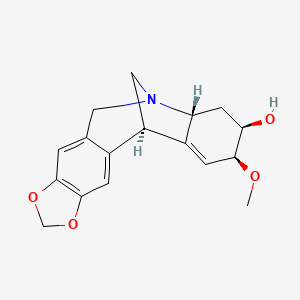

![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)
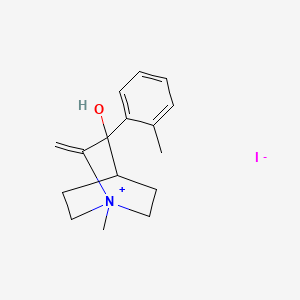
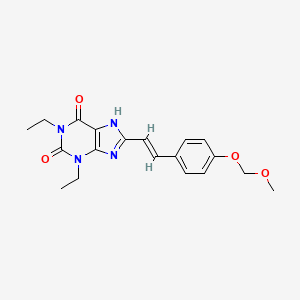
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
